Vanadium(iv)oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vanadium(IV) oxide, also known as vanadium dioxide, is an inorganic compound with the chemical formula VO₂. It is a dark blue solid that exhibits interesting properties such as amphoterism, meaning it can dissolve in both non-oxidizing acids and alkalis. Vanadium(IV) oxide is known for its phase transition close to room temperature, around 68°C, which significantly alters its electrical resistivity and opacity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vanadium(IV) oxide can be synthesized through various methods, including:

Reduction of Vanadium Pentoxide: Heating vanadium pentoxide (V₂O₅) with reducing agents such as oxalic acid, carbon, phosphorus, or sulfur dioxide in an isolated air environment.

Sol-Gel Method: This involves the hydrolysis and polycondensation of vanadium alkoxides, followed by drying and calcination.

Chemical Vapor Deposition (CVD): This method involves the reaction of vanadium tetrachloride with oxygen at high temperatures.

Sputtering and Laser Ablation: These physical vapor deposition techniques are used to create thin films of vanadium(IV) oxide.

Industrial Production Methods: In industrial settings, vanadium(IV) oxide is often produced by the reduction of vanadium pentoxide using carbon or hydrogen at high temperatures. The process is carefully controlled to ensure the purity and phase of the final product .

Análisis De Reacciones Químicas

Vanadium(IV) oxide undergoes various types of chemical reactions, including:

Oxidation: Vanadium(IV) oxide can be oxidized to vanadium(V) oxide (V₂O₅) using oxidizing agents such as oxygen or air.

Amphoteric Reactions: Vanadium(IV) oxide dissolves in non-oxidizing acids to form the blue vanadyl ion [VO]²⁺ and in alkalis to form the brown [V₄O₉]²⁻ ion or the [VO₄]⁴⁻ ion at high pH.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, air.

Reducing Agents: Hydrogen, carbon monoxide, oxalic acid, sulfur dioxide.

Acids and Alkalis: Non-oxidizing acids (e.g., hydrochloric acid), alkalis (e.g., sodium hydroxide).

Major Products:

Oxidation: Vanadium(V) oxide (V₂O₅).

Reduction: Vanadium(III) oxide (V₂O₃), vanadium(II) oxide (VO).

Amphoteric Reactions: Vanadyl ion [VO]²⁺, [V₄O₉]²⁻ ion, [VO₄]⁴⁻ ion.

Aplicaciones Científicas De Investigación

Vanadium(IV) oxide has a wide range of scientific research applications, including:

Biology and Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and insulin-mimetic effects.

Industry: Utilized in the production of smart windows, sensors, and memory devices due to its unique electrical and optical properties

Energy Storage: Employed in the development of advanced energy storage technologies, such as lithium-ion and sodium-ion batteries.

Mecanismo De Acción

The mechanism of action of vanadium(IV) oxide is primarily related to its phase transition properties. At temperatures below 68°C, it exists in a monoclinic phase, while above this temperature, it transitions to a tetragonal phase. This phase transition significantly affects its electrical conductivity and optical properties . The compound’s ability to form stable complexes with enzymes also plays a role in its biological activity .

Comparación Con Compuestos Similares

- Vanadium(II) oxide (VO)

- Vanadium(III) oxide (V₂O₃)

- Vanadium(V) oxide (V₂O₅)

Vanadium(IV) oxide’s unique properties and wide range of applications make it a compound of significant interest in various scientific and industrial fields.

Propiedades

IUPAC Name |

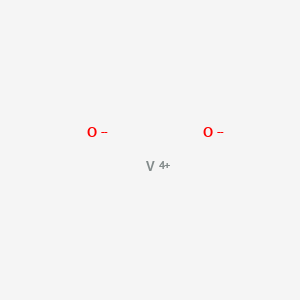

oxygen(2-);vanadium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.V/q2*-2;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSYNUCUMASASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[V+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.940 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)